REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[Cl:10][c:11]1[c:12]([CH2:13][Br:14])[c:15]([Cl:19])[cH:16][cH:17][cH:18]1.[Cs+:24].[Cs+:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([OH:9])[cH:7][cH:8]1>>[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([O:9][CH2:13][c:12]2[c:11]([Cl:10])[cH:18][cH:17][cH:16][c:15]2[Cl:19])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1CBr
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCc1ccc(O)cc1
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Name
|
|
Type
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product
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Smiles
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OCc1ccc(OCc2c(Cl)cccc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |